The compound "4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate" represents a class of chemicals that exhibit interesting physical and chemical properties due to their cyclohexane structures and substituents. The cyclohexane ring, a common motif in organic chemistry, is known for its conformational flexibility, which can significantly influence the reactivity and properties of the compounds in which it is found. The presence of various substituents such as butyl, phenyl, and propyl groups can further modify these characteristics, leading to a wide range of potential applications.
In the pharmaceutical industry, the synthesis of complex molecules often requires intermediates that possess specific stereochemistry. For example, a concise synthesis of a very late antigen-4 (VLA-4) antagonist utilized a trans-cyclohexane derivative as a key intermediate, demonstrating the importance of these compounds in the development of therapeutic agents5.
Cyclohexane-based ligands have been used to create metal complexes that exhibit catalytic activity. For instance, phosphinite iridium pincer complexes derived from cyclohexane have shown potential in catalyzing dehydrogenation reactions4. These catalysts are valuable for their ability to facilitate transformations that are important in industrial chemistry.
The electroorganic reactions of cyclohexane derivatives have been studied to understand their stereochemistry and mechanism. For example, the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been explored, revealing insights into the reaction conditions that control the cis/trans isomer ratio of the product6. This knowledge is crucial for designing electrochemical processes that require precise control over product stereochemistry.
4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 466.7 g/mol. This compound is classified as a bi-cyclohexane derivative, which is notable for its structural complexity and potential applications in materials science and organic chemistry. The compound is identified by the CAS number 115978-59-1 and is available from various chemical suppliers, including PubChem and Sigma-Aldrich .
The synthesis of 4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate typically involves several steps:
The specific details of the synthesis can vary based on the desired yield and purity of the final product .
The molecular structure of 4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate features:
The InChI representation of this compound is provided as follows:
This structural formula indicates the complexity and size of the molecule .
The chemical reactions involving 4-(trans,trans-4-butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate primarily include:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time .
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often interact with biological membranes or receptors due to their hydrophobic nature.
Potential mechanisms include:
Further studies would be necessary to elucidate specific mechanisms associated with this compound .
Key physical and chemical properties of 4-(trans,trans-4-butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate include:
| Property | Value |
|---|---|
| Molecular Weight | 466.7 g/mol |
| Melting Point | Approximately 223 °C |
| Solubility | Soluble in chloroform |
| Appearance | White crystalline solid |
These properties indicate that the compound may exhibit solid-state characteristics suitable for various applications in organic synthesis and materials science .
The applications of 4-(trans,trans-4-butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate are diverse:
Research into its specific applications continues as new synthetic methods are developed and characterized .
The compound is systematically named under IUPAC conventions as 4-((1trans,4trans)-4-butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. This nomenclature precisely defines the stereochemistry (trans,trans) at the 4- and 4'-positions of the cyclohexyl groups, the butyl (C₄H₉) and propyl (C₃H₇) substituents, and the ester linkage between the bi(cyclohexane) carboxylate and phenyl groups. The term "[1,1'-bi(cyclohexane)]" denotes a biphenyl-like structure where two cyclohexane rings are connected via a single C-C bond.
| Synonym | Source |
|---|---|
| trans,trans-4-(trans-4-Butylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate | [5] |
| 4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate | [1] [3] |
| [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(4-butylcyclohexyl)phenyl ester | [10] |
| CAS Registry Number: 115978-59-1 | Universal |
These synonyms reflect minor variations in stereochemical descriptors but consistently reference the same core structure and CAS number [1] [5] [10].
The molecular formula C₃₂H₅₀O₂ is uniformly reported across all sources [1] [2] [5]. This formula accounts for:
The molecular weight is calculated as 466.74 g/mol, based on atomic masses (C:12.01, H:1.008, O:16.00). Experimental validation via mass spectrometry would yield a major ion peak at m/z 466.74 for [M]⁺ [2] [4].
The prefix "trans,trans" specifies the relative orientation of substituents on the cyclohexane rings:
This stereochemistry is critical for liquid crystal properties, as trans configurations promote linear molecular geometry and optimal mesophase formation. The notation "[C@H]" in SMILES strings (e.g., C@@H]1CC[C@@H](CCCC)CC1) explicitly defines chiral centers with specific absolute configurations (R or S) [1] [5]. In practice, commercial samples are often diastereomerically enriched (>97% trans,trans) [3] [7].
| Structural Element | Configuration | Impact on Properties |
|---|---|---|
| Cyclohexyl-bound butyl | 1trans,4trans | Reduces ring flipping, stabilizes extended conformation |
| Bi(cyclohexane)-bound propyl | 1trans,4trans | Enhances molecular linearity |
| Ester linkage | Planar | Facilitizes π-orbital conjugation |
SMILES Notations:Three variants exist, reflecting differences in stereochemical precision:1. Canonical SMILES (No Stereochemistry):CCCCC1CCC(CC1)C1CCC(CC1)C(=O)OC1=CC=C(C=C1)C1CCC(CCCC)CC1 [10]- Interpretation: Linear representation without chiral indicators.
O=C(C1CCC(C2CCC(CCC)CC2)CC1)OC3=CC=C([C@H]4CC[C@H](CCCC)CC4)C=C3 [1] [C@H] and [C@@H] denote chiral centers with defined tetrahedral geometry (absolute configuration R/S). CCCC[C@@H]1CC[C@H](CC1)c1ccc(cc1)OC(=O)C1CCC(CC1)C1CCC(CC1)CCC [4] @@H] and @H] specify relative stereochemistry. InChIKey:The universal identifier LCOGJPXBBIRCAF-UHFFFAOYSA-N [4] [10] decomposes as:
This key enables unique database searches (e.g., PubChem, ChemSpider) regardless of notation differences.
While no direct X-ray crystallographic data for this specific compound appears in the searched sources, its structural analogs and conformational behavior can be inferred:
Computational models (e.g., in silico XLogP3 ≈ 12) confirm extreme hydrophobicity, consistent with dense aliphatic packing [4] [10].
Table 3: Comprehensive Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 115978-59-1 | Universal |
| Molecular Formula | C₃₂H₅₀O₂ | [1] [5] |
| Molecular Weight | 466.74 g/mol | [2] [4] |
| IUPAC Name | 4-((1trans,4trans)-4-butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate | [5] [7] |
| InChI | InChI=1S/C32H50O2/c1-3-5-7-25-10-14-27(15-11-25)29-20-22-31(23-21-29)34-32(33)30-18-16-28(17-19-30)26-12-8-24(6-4-2)9-13-26/h20-28,30H,3-19H2,1-2H3 | [2] [5] |
| InChIKey | LCOGJPXBBIRCAF-UHFFFAOYSA-N | [4] [10] |
| Canonical SMILES | CCCCC1CCC(CC1)C1CCC(CC1)C(=O)OC1=CC=C(C=C1)C1CCC(CCCC)CC1 | [10] |
This systematic characterization provides the foundation for understanding the compound's role in liquid crystal mixtures and its physicochemical behavior.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8